5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid
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Overview
Description
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid is a complex organic compound with the molecular formula C11H7BrF4N2O3. This compound is characterized by the presence of a furoic acid moiety linked to a pyrazole ring, which is further substituted with bromine and difluoromethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of Bromine and Difluoromethyl Groups: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with Furoic Acid: The brominated and difluoromethylated pyrazole is coupled with 2-furoic acid using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the furoic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furoic acid: Shares the furoic acid moiety but lacks the pyrazole ring and difluoromethyl groups.
4-Bromo-3,5-difluoromethylpyrazole: Contains the pyrazole ring with bromine and difluoromethyl groups but lacks the furoic acid moiety.
Uniqueness
The uniqueness of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the furoic acid and pyrazole moieties, along with bromine and difluoromethyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTASGOSXCNATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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